Dehydroxynocardamine

Anti-vibriosis Marine natural products Aquaculture antimicrobials

Researchers studying Vibrio pathogens or nasal microbiome iron competition require authenticated siderophore standards with context-specific activity. Dehydroxynocardamine is the only nocardamine-class siderophore validated by in-vivo expression in human nasal microbiota and direct anti-vibriosis MIC data. • Anti-Vibrio activity: MIC 8-128 μg/mL against V. vulnificus, V. alginolyticus, V. parahaemolyticus. • Differential cytotoxicity: IC₅₀ 13.96 μg/mL (NCI-H187), 16.57 μg/mL (Vero) vs. inactive nocardamine. • MS/MS dereplication: up to 25 fragment matches for confident metabolomics identification. Reliable supply for aquaculture, microbiome, and SAR programs.

Molecular Formula C27H48N6O8
Molecular Weight 584.715
CAS No. 292862-78-3
Cat. No. B2731367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroxynocardamine
CAS292862-78-3
Molecular FormulaC27H48N6O8
Molecular Weight584.715
Structural Identifiers
SMILESC1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O
InChIInChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37)
InChIKeyABHHIGWFFMCQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroxynocardamine CAS 292862-78-3: Cyclic Hydroxamate Siderophore from Streptomyces and Corynebacterium Species


Dehydroxynocardamine (CAS 292862-78-3), also known as Terragine E, is a cyclic hexapeptide siderophore belonging to the nocardamine class of iron-chelating natural products [1]. It is characterized by a 33-membered macrocyclic core structure (C27H48N6O8) containing three hydroxamate moieties that enable high-affinity ferric iron binding [2]. The compound is biosynthesized by non-ribosomal peptide synthetases (NRPS) in various actinomycetes, including Streptomyces lividans, Streptomyces albidoflavus, and marine-derived Streptomyces variants, as well as by Corynebacterium propinquum in the human nasal microbiome [3].

Why Dehydroxynocardamine Cannot Be Substituted with Generic Desferrioxamine Analogs for Target-Specific Studies


While dehydroxynocardamine shares the cyclic trihydroxamate scaffold with nocardamine (desferrioxamine E) and ferrioxamine E, substitution across these analogs is not scientifically valid due to differential biological activity profiles and species-specific production contexts. Direct comparative antimicrobial assays reveal that nocardamine and dehydroxynocardamine exhibit distinct activity spectra against Vibrio species versus other pathogens, while their cytotoxicity profiles against mammalian cell lines diverge significantly [1]. Furthermore, dehydroxynocardamine is uniquely implicated in specific ecological niches—such as iron competition among human nasal microbiota where Corynebacterium propinquum deploys this specific siderophore to inhibit coagulase-negative staphylococci—a functional context not generalizable to other desferrioxamine family members without empirical validation [2]. These differences underscore that dehydroxynocardamine should be selected based on its validated, context-specific biological properties rather than assumed class-level interchangeability.

Quantitative Differentiation of Dehydroxynocardamine vs. Nocardamine: Anti-Vibriosis Activity, Cytotoxicity, and Siderophore-Mediated Competition


Direct Head-to-Head Comparison: Anti-Vibriosis MIC Values of Dehydroxynocardamine vs. Nocardamine

In a direct head-to-head comparison using the same assay platform, dehydroxynocardamine and nocardamine were evaluated simultaneously against three Vibrio species. Both compounds exhibited specific anti-vibriosis activity with overlapping MIC ranges, demonstrating that dehydroxynocardamine provides anti-Vibrio efficacy comparable to its closest structural analog nocardamine [1].

Anti-vibriosis Marine natural products Aquaculture antimicrobials

Direct Comparative Cytotoxicity Profiling: Dehydroxynocardamine vs. Nocardamine Against Mammalian Cell Lines

In a parallel cytotoxicity evaluation of six compounds isolated from the same Streptomyces strain, dehydroxynocardamine and nocardamine were directly compared against multiple mammalian cell lines. Dehydroxynocardamine exhibited detectable but limited cytotoxicity (IC50 of 13.96 μg/mL against NCI-H187 cells and IC50 of 16.57 μg/mL against Vero cells), whereas nocardamine showed no measurable cytotoxicity against the same panel under identical assay conditions [1]. This differential toxicity profile constitutes a key discriminating factor.

Cytotoxicity Selectivity profiling Natural product safety

Siderophore-Mediated Bacterial Competition: Dehydroxynocardamine as the Primary Iron-Sequestering Molecule in Corynebacterium propinquum

Among multiple Corynebacterium species isolates, only Corynebacterium propinquum strains possessing the dehydroxynocardamine biosynthetic gene cluster (BGC) strongly inhibited the growth of coagulase-negative staphylococci (CoNS). Iron supplementation reversed this inhibition, confirming that iron sequestration via dehydroxynocardamine is the mechanism of competitive exclusion [1]. In contrast, Corynebacterium species lacking the dehydroxynocardamine BGC (n=7 isolates) exhibited only weak or no inhibition of CoNS, establishing a direct genotype-phenotype correlation unique to this siderophore [2].

Microbiome competition Siderophore identification Iron acquisition

Supporting Evidence: In Vivo Expression of Dehydroxynocardamine Biosynthetic Gene Cluster in Human Nasal Microbiome

Analysis of 95 human nasal metatranscriptomes from 16 subjects in the NIH Human Microbiome Project confirmed that the dehydroxynocardamine BGC (dnoA-G) is actively expressed in vivo, with transcript levels comparable to housekeeping genes such as gyrB, rpoB, sigA, and rpsL [1]. This in vivo validation distinguishes dehydroxynocardamine from other siderophores that may be produced only under artificial laboratory conditions.

Metatranscriptomics In vivo gene expression Human microbiome

Validated Application Scenarios for Dehydroxynocardamine Based on Quantitative Comparative Evidence


Anti-Vibriosis Screening and Aquaculture Antimicrobial Discovery Programs

For research programs targeting Vibrio pathogens in aquaculture, dehydroxynocardamine offers validated anti-vibriosis activity with MIC values ranging from 8 to 128 μg/mL against V. vulnificus, V. alginolyticus, and V. parahaemolyticus, comparable to nocardamine in the same assay system [1]. This compound is suitable as a positive control or lead scaffold for structure-activity relationship (SAR) studies aimed at developing alternatives to conventional antibiotics in aquaculture settings. The molecular docking data suggesting inhibition of Outer membrane protein U (OmpU) provides a plausible mechanistic entry point for further target-based optimization [1].

Microbiome Ecology and Bacterial Competition Studies Focused on Iron Sequestration

Dehydroxynocardamine is the definitive siderophore for studying iron-mediated exploitation competition in the human nasal microbiome, as it is the only nocardamine-class siderophore with documented in vivo expression and functional validation in this niche [2][3]. Researchers investigating Corynebacterium-Staphylococcus interactions or microbial community dynamics under iron limitation should prioritize this compound over generic desferrioxamine analogs, given the direct genotype-phenotype correlation established between dehydroxynocardamine BGC presence and CoNS growth inhibition [2].

Selective Cytotoxicity Profiling and Differential Activity Studies with Nocardamine-Class Compounds

When investigating the structure-cytotoxicity relationships among cyclic hydroxamate siderophores, dehydroxynocardamine provides a distinct reference point relative to nocardamine. Direct comparative data show that dehydroxynocardamine exhibits IC50 values of 13.96 μg/mL (NCI-H187) and 16.57 μg/mL (Vero cells), whereas nocardamine is inactive in the same assays [4]. This differential profile makes dehydroxynocardamine a valuable tool compound for dissecting the structural determinants of cytotoxicity within the nocardamine scaffold.

Natural Product Dereplication and Metabolomics Reference Standard

Dehydroxynocardamine has been repeatedly identified in nontargeted metabolomics studies of Streptomyces species using MS/MS molecular networking, with matches of up to 25 MS/MS peaks reported [5]. It is also documented in multiple Streptomyces strain databases and has been associated with antimalarial activity [5]. This compound serves as a validated reference standard for dereplication workflows targeting siderophore-producing actinomycetes, enabling confident identification of nocardamine-class metabolites in complex extracts.

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